molecular formula C11H12N6OS B2846289 1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 2319896-09-6

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2846289
CAS No.: 2319896-09-6
M. Wt: 276.32
InChI Key: QHRCMIZPFOTXRM-UHFFFAOYSA-N
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Description

This compound features a 1H-1,2,3-triazole core substituted with a methyl group at position 1, a carboxamide group at position 4, and a phenylcarbamothioylamino moiety attached to the carboxamide nitrogen. Its structural complexity arises from the integration of triazole and thiourea functionalities, which are known to enhance biological activity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1-[(1-methyltriazole-4-carbonyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6OS/c1-17-7-9(13-16-17)10(18)14-15-11(19)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18)(H2,12,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRCMIZPFOTXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or phenyl groups are replaced by other nucleophiles. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce an amine.

Scientific Research Applications

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The phenylthiourea moiety can also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Biological Activity Key Findings Reference
1-Methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide - 1-Methyl triazole
- Phenylcarbamothioylamino on carboxamide
Not explicitly reported (inferred from analogs) Likely modulates kinase or protease activity due to thiourea moiety .
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 5-Amino triazole
- 4-Methylphenyl at N1
- 2,5-Dichlorophenyl on carboxamide
Antiproliferative activity (renal cancer RXF 393 cells, GP = -13.42%) High selectivity for renal cancer cells; chlorine atoms enhance lipophilicity and target binding .
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide - 4-Chlorophenyl at N1
- Trifluoromethyl at C5
- Thienopyrimidinyloxyphenyl on carboxamide
c-Met kinase inhibition (IC₅₀ = 0.8 nM) Potent inhibitor of c-Met, a driver of tumor metastasis; trifluoromethyl group improves metabolic stability .
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide - 5-Amino triazole
- Carbamoylmethyl at N1
SOS response inhibition in bacteria (IC₅₀ = 3.2 μM) Blocks LexA autoproteolysis, disrupting bacterial DNA repair; low cytotoxicity in mammalian cells .
N-Benzyl-1-(4-(phenylcarbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (MKA019) - Benzyl on carboxamide
- Phenylcarbamoylphenyl at N1
Macrophage migration inhibitory factor (MIF) inhibition (IC₅₀ = 15 μM) Allosteric MIF inhibitor with anti-inflammatory potential; phenylcarbamoyl enhances solubility .

Key Structural and Functional Insights

Role of the Triazole Core :

  • The 1H-1,2,3-triazole ring facilitates π-stacking with aromatic residues in enzyme active sites, as seen in c-Met kinase inhibitors .
  • Substitution at N1 (e.g., methyl, aryl groups) influences target selectivity. For example, 4-methylphenyl at N1 enhances renal cancer cell uptake .

Carboxamide Modifications :

  • The phenylcarbamothioyl group in the target compound introduces a thiourea motif, which may improve binding to cysteine proteases or kinases via sulfur-mediated interactions .
  • Chlorine or fluorine substituents on the aryl ring (e.g., 2,5-dichlorophenyl) increase lipophilicity and membrane permeability .

Biological Activity Trends: Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) show enhanced potency against tumor cells . Antimicrobial Activity: The 5-amino-1-(carbamoylmethyl) analog disrupts bacterial SOS response, a mechanism absent in mammalian cells, making it a promising antibiotic adjuvant .

Biological Activity

1-Methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole ring is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₉H₁₁N₅OS
  • Molecular Weight : 225.28 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapy agents such as doxorubicin and 5-fluorouracil .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to apoptosis in cancer cells .
  • Induction of Apoptosis : Morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation, have been observed in treated cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Triazole derivatives are known for their activity against a variety of pathogens:

  • Tested Microorganisms : Escherichia coli and Staphylococcus aureus.
  • Results : Certain derivatives demonstrated significant inhibition against these bacteria, suggesting potential for development into antibacterial therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Key findings include:

Substituent TypeImpact on ActivityExample Compound
Alkyl GroupsIncreased lipophilicity1-Methyl derivative
Aromatic GroupsEnhanced binding affinityPhenylcarbamothioyl derivative
HalogenationImproved potencyFluorinated variants

Study 1: Antiproliferative Effects

A study evaluated several triazole derivatives including this compound against leukemia cell lines. The results showed that this compound significantly reduced cell viability with morphological evidence supporting apoptotic processes .

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria. The results indicated that compounds with the triazole ring structure exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

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